

Elevenostat: Application Notes and Protocols for Cell Culture Experiments

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Compound of Interest

Compound Name: *Elevenostat*

Cat. No.: *B8236790*

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Introduction

Elevenostat (also known as JB3-22) is a potent and selective small molecule inhibitor of histone deacetylase 11 (HDAC11).^{[1][2][3][4][5]} As the sole member of the class IV HDAC family, HDAC11 has emerged as a critical regulator in various cellular processes, including immune function, cell differentiation, and tumorigenesis.^{[6][7][8]} These application notes provide detailed protocols for utilizing **Elevenostat** in cell culture experiments to investigate its effects on cancer cell viability, apoptosis, and relevant signaling pathways.

Mechanism of Action

Elevenostat exerts its biological effects through the selective inhibition of HDAC11's enzymatic activity.^{[1][2][3]} HDAC11 is known to deacetylate various protein substrates, including transcription factors. A key target of HDAC11 is the Interferon Regulatory Factor 4 (IRF4), a critical transcription factor for plasma cell differentiation and survival.^{[6][8]} By inhibiting HDAC11, **Elevenostat** leads to the hyperacetylation of IRF4, which impairs its nuclear localization and binding to target gene promoters.^{[6][8][9]} This disruption of IRF4 function

ultimately induces cell death in susceptible cancer cells, particularly those of hematopoietic origin like multiple myeloma.[6][8][9]

Data Presentation

Table 1: In Vitro Efficacy of Elevenostat in Human Multiple Myeloma (MM) Cell Lines

Cell Line	IC50 (μM) after 72h treatment
MM1.S	0.803 - 3.410
RPMI-8226	Data not specified
H929	Data not specified
U266	Data not specified
OPM-2	Data not specified
KMS-11	Data not specified
KMS-12-BM	Data not specified
KMS-12-PE	Data not specified
LP-1	Data not specified
JJN3	Data not specified
KAS-6.V10R	Data not specified
ANBL-6.V10R	Data not specified

Note: The IC50 values for the majority of the 12 cell lines tested in a key study were not individually specified in the provided search results, but a range was given for human multiple myeloma cells.[1]

Table 2: Cellular Effects of Elevenostat Treatment

Cell Line	Concentration	Treatment Duration	Observed Effect	Assay Used
MM1.S	750 nM	48 h	~31.4% of cells express activated caspase-3	Flow Cytometry
RPMI-8226	750 nM	48 h	Increased caspase-3 activation	Flow Cytometry
Mouse Oocytes	10 μ M	4-16 h	Inhibition of oocyte maturation, spindle disintegration, chromosome dislocation	Microscopy

Experimental Protocols

Protocol 1: Preparation of Elevenostat Stock Solution

Materials:

- **Elevenostat** powder (CAS No.: 1454902-97-6)
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes

Procedure:

- Allow the **Elevenostat** powder to equilibrate to room temperature before opening.
- Prepare a 10 mM stock solution by dissolving the appropriate amount of **Elevenostat** powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of **Elevenostat** (MW: 315.32 g/mol), dissolve 0.315 mg of the compound in 1 mL of DMSO.

- Vortex the solution until the powder is completely dissolved.
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).^[1]

Protocol 2: Cell Viability Assay using CCK-8

Objective: To determine the cytotoxic effects of **Elevenostat** on cancer cell lines.

Materials:

- Human multiple myeloma cell lines (e.g., MM1.S, RPMI-8226)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- 96-well cell culture plates
- **Elevenostat** stock solution (10 mM)
- Cell Counting Kit-8 (CCK-8)
- Microplate reader

Procedure:

- Culture the desired cancer cell lines in T-75 flasks until they reach 80-90% confluency.
- Trypsinize and resuspend the cells in fresh complete medium.
- Count the cells using a hemocytometer or an automated cell counter.
- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

- Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
- Prepare serial dilutions of **Elevenostat** in complete medium from the 10 mM stock solution. A typical concentration range to test is 10⁻⁸ to 10⁻⁴ M.[1]
- Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of **Elevenostat**. Include a vehicle control (DMSO) at the same final concentration as in the highest **Elevenostat** treatment.
- Incubate the plate for 72 hours at 37°C and 5% CO₂. [6][9]
- Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC₅₀ value.

Protocol 3: Apoptosis Assay by Flow Cytometry (Caspase-3 Activation)

Objective: To quantify the induction of apoptosis by **Elevenostat** through the measurement of activated caspase-3.

Materials:

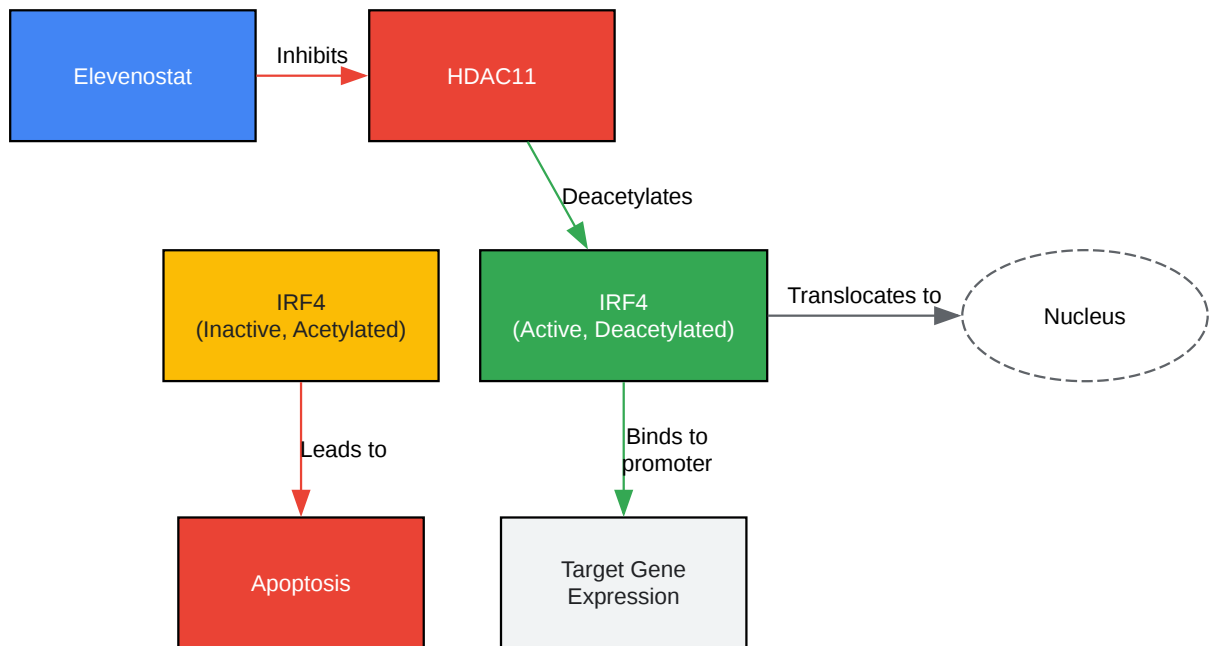
- Human multiple myeloma cell lines (e.g., MM1.S, RPMI-8226)
- Complete cell culture medium
- 6-well cell culture plates
- **Elevenostat** stock solution (10 mM)
- Phosphate-buffered saline (PBS)
- Fixation and permeabilization buffers

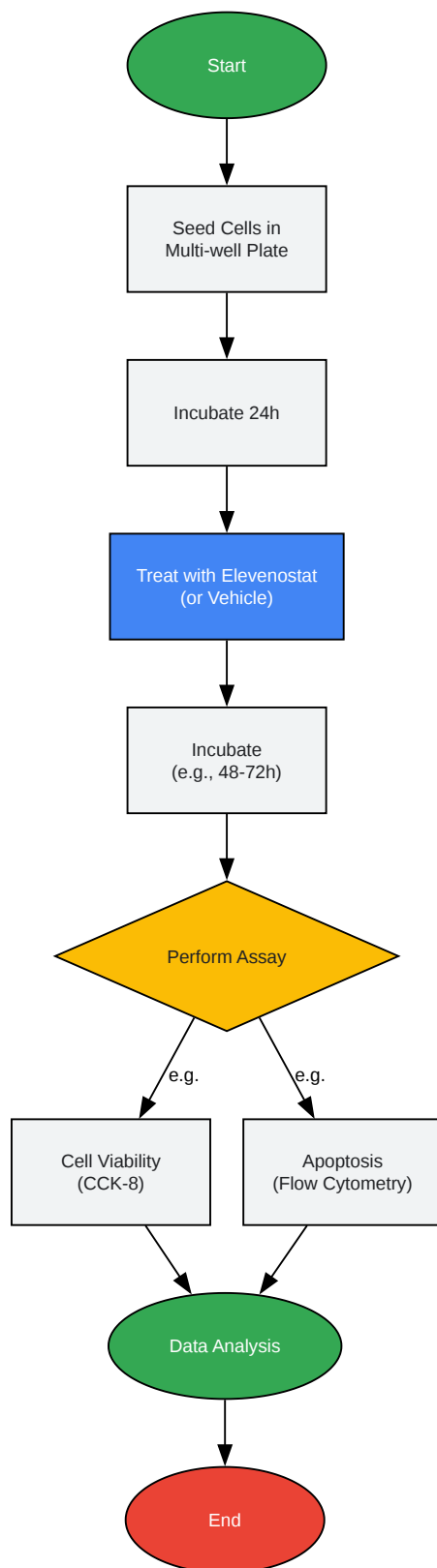
- FITC-conjugated anti-active caspase-3 antibody
- Flow cytometer

Procedure:

- Seed 1×10^6 cells per well in 6-well plates with complete medium and allow them to attach overnight.
- Treat the cells with 750 nM **Elevenostat** or vehicle control (DMSO) for 48 hours.[6][9]
- Harvest the cells by trypsinization and wash them with cold PBS.
- Fix and permeabilize the cells according to the manufacturer's protocol for the anti-active caspase-3 antibody.
- Incubate the cells with the FITC-conjugated anti-active caspase-3 antibody for 30-60 minutes at room temperature in the dark.
- Wash the cells with permeabilization buffer and resuspend them in PBS.
- Analyze the cells using a flow cytometer, detecting the FITC signal in the appropriate channel.
- Quantify the percentage of cells positive for active caspase-3.

Visualizations





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